Chromotrope 2B

Vue d'ensemble

Description

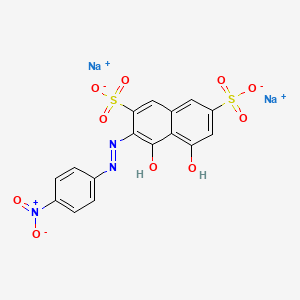

Chromotrope 2B, also known as 2-(4-Nitrophenylazo)chromotropic acid disodium salt or Acid Red 176, is a synthetic azo dye. It is primarily used as a staining reagent in microscopy due to its vibrant color properties. The compound has the molecular formula C16H9N3Na2O10S2 and a molecular weight of 513.37 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chromotrope 2B is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form a diazonium salt. This intermediate is then coupled with chromotropic acid disodium salt under acidic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and dried to obtain the final crystalline powder .

Analyse Des Réactions Chimiques

Types of Reactions

Chromotrope 2B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

Substitution: The sulfonic acid groups in this compound can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of this compound.

Reduction: Aromatic amines such as 4-nitroaniline.

Substitution: Substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Histological Staining

Chromotrope 2B is widely used in histopathology for staining tissue sections. It is particularly effective in differentiating between various types of cells and tissues due to its affinity for certain cellular components.

Case Study: Granulation Tissue Analysis

A study utilized this compound in conjunction with methylene blue to analyze granulation tissue from laparotomy wounds. The staining revealed elongated collagen fibers and an accumulation of fibroblasts, lymphocytes, and macrophages, indicative of immature granulation tissue. This characteristic was crucial for understanding wound healing processes in patients with malignant neoplasms .

| Staining Method | True Positive | False Negative | True Negative | False Positive |

|---|---|---|---|---|

| This compound | 16 | 2 | 14 | 0 |

| Quick Hot Gram Chromotrope | 17 | 1 | 14 | 0 |

| Calcofluor White | 18 | 0 | 13 | 1 |

This table illustrates the effectiveness of this compound compared to other staining methods in detecting specific cellular components .

Microbial Detection

In microbiology, this compound is employed as a staining agent for the detection of microsporidial spores, which are often challenging to identify using conventional methods.

Case Study: Microsporidial Spores Detection

Research demonstrated that using this compound significantly improved the detection rates of microsporidia in stool samples from HIV-infected individuals. The study highlighted that with proper training, laboratory staff could effectively utilize this stain alongside PCR techniques to enhance diagnostic accuracy .

Analytical Chemistry

This compound is also applied in analytical chemistry, particularly in the development of electrochemical sensors for drug analysis.

Case Study: Simultaneous Determination of Ranitidine and Metronidazole

A study reported the use of a modified glassy carbon electrode coated with poly(this compound) for the simultaneous determination of ranitidine and metronidazole in pharmaceutical preparations. The method exhibited high sensitivity and reliability, achieving recovery rates of approximately 99% for both drugs .

| Analyte Sample | Nominal (mg/100 mL) | Added (mg/100 mL) | Found (mg/100 mL) | Recovery (%) |

|---|---|---|---|---|

| Ranitidine | 150 | 10 | 159.7 | 97.0 |

| Metronidazole | 150 | 10 | 160.3 | 103.0 |

This table summarizes the performance of the electrochemical sensor using this compound as a modifier, demonstrating its effectiveness in pharmaceutical analysis .

Environmental Applications

Recent studies have explored the use of this compound in environmental chemistry, particularly in wastewater treatment processes involving heterogeneous catalytic oxidation.

Case Study: Catalytic Oxidation

Research investigated the heterogeneous catalytic oxidation of this compound using hydrogen peroxide and aluminum oxide hydroxide as catalysts. The study aimed to assess the dye's degradation efficiency under various conditions, highlighting its potential application in environmental remediation efforts .

Mécanisme D'action

Chromotrope 2B exerts its effects primarily through its ability to form complexes with various metal ions. The compound’s sulfonic acid groups and azo linkage facilitate the binding to metal ions, making it useful in analytical chemistry for metal ion detection and quantification . Additionally, its vibrant color properties make it an effective staining reagent in biological applications .

Comparaison Avec Des Composés Similaires

Chromotrope 2B is often compared with other azo dyes and chromotropic acid derivatives:

Chromotrope 2R: Similar in structure and used in similar applications but differs in its specific staining properties.

Acid Red 87: Another azo dye with different spectral properties and applications.

Methyl Orange: A commonly used pH indicator with a different azo structure and application spectrum.

This compound stands out due to its high solubility in water, stability, and versatility in various analytical and staining applications .

Propriétés

Numéro CAS |

548-80-1 |

|---|---|

Formule moléculaire |

C16H11N3NaO10S2 |

Poids moléculaire |

492.4 g/mol |

Nom IUPAC |

disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H11N3O10S2.Na/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23;/h1-7,20-21H,(H,24,25,26)(H,27,28,29); |

Clé InChI |

COMHNGNAVSKQSI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[N+](=O)[O-].[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

548-80-1 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Chromotrope 2B; Chromotrope-2B; Chromotrope2B; Chromotrope Red 4B; C.I. Acid Red 176; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Chromotrope 2B interact with proteins? What are the downstream effects?

A1: this compound forms a supermolecular complex with proteins in acidic solutions, such as a Britton-Robinson buffer at pH 3.0. [, ] This interaction leads to a decrease in the reduction peak current of this compound, which can be measured using linear sweep voltammetry. This phenomenon allows for the quantitative determination of protein concentration. [, ]

Q2: Can this compound be used to determine the concentration of specific proteins?

A2: Yes, research has shown that this compound can be used to determine the concentration of human serum albumin (HSA) in both buffer solutions and blood samples. [, ] The reduction peak current of this compound decreases linearly with increasing HSA concentration, enabling quantification. [, ] This method provides comparable results to the traditional Coomassie brilliant blue G-250 spectrophotometric method. [, ]

Q3: How does the interaction between this compound and proteins differ from its interaction with metal ions?

A3: While this compound forms a supermolecular complex with proteins, its interaction with metal ions leads to the formation of charge transfer complexes. [] These complexes exhibit distinct spectroscopic properties and are the basis for various analytical applications. []

Q4: What are some examples of metal ions that form complexes with this compound?

A4: this compound has been shown to form complexes with various metal ions, including but not limited to: Lanthanum (III), [, , ] Copper (II), [] Thorium (IV), [] Scandium, and Yttrium. [] These complexes exhibit different stability constants and spectroscopic properties, allowing for selective determination of these metals. [, , ]

Q5: Beyond protein and metal ion detection, what other applications does this compound have?

A5: this compound has been explored for its ability to preconcentrate metal ions like aluminum from aqueous solutions, facilitating their detection and analysis. [] Additionally, it has shown potential in removing both cationic radionuclides (e.g., 137Cs(I), 60Co(II), 152+154Eu(III)) and anionic pollutants (e.g., this compound itself) from simulated mixed radioactive process wastewater using organo-bentonite. []

Q6: Is this compound stable under various conditions?

A6: The stability of this compound-metal chelates has been studied under different temperatures and pH conditions. For example, the Lanthanum (III)-Chromotrope 2B chelate is stable between pH 5.0 and 12.5. [] The Thorium(Ke)2 chelate with this compound remains stable between pH 3.0 and 6.5 at temperatures ranging from 5 to 95°C. []

Q7: What analytical techniques are commonly used to study this compound and its interactions?

A7: Spectrophotometry is a widely employed technique to study this compound and its interactions. [, , , , , , , , , , ] This method utilizes the characteristic absorption spectra of this compound and its complexes with proteins or metal ions to determine concentrations and study complex formation. [, , , , , , , , , , ] Electrochemical techniques like linear sweep voltammetry are also valuable for investigating this compound's interactions with proteins. [, ]

Q8: What are the limitations of using this compound in analytical applications?

A8: While this compound offers advantages in analytical applications, it's crucial to consider potential interferences. Certain ions might interfere with the analysis, impacting accuracy. [, ] Researchers often optimize experimental conditions and explore pre-treatment methods to minimize such interferences. []

Q9: How does the structure of this compound contribute to its properties and applications?

A9: The presence of the azo group (-N=N-) and the lone pair of electrons on the nitro group (-NO2) in this compound contributes to its color and its ability to form complexes with metal ions. [] The extended conjugation in its structure, influenced by these functional groups, enhances the color intensity of the charge transfer complexes formed. []

Q10: Have there been any studies on modifying the structure of this compound?

A10: While research primarily focuses on this compound itself, some studies have explored the use of structurally related compounds. For instance, researchers investigated the effects of Trypan Blue and related compounds, structurally similar to this compound, on the production and activity of Streptolysin S, a bacterial toxin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.